Cas no 67289-05-8 (1,4-Benzenediol,2-bromo-5-methyl-)

1,4-Benzenediol,2-bromo-5-methyl- is a brominated and methyl-substituted derivative of hydroquinone, featuring a hydroxyl group at the 1 and 4 positions, a bromo substituent at the 2 position, and a methyl group at the 5 position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex molecules. The presence of both electron-donating (hydroxyl) and electron-withdrawing (bromo) groups enhances its reactivity in selective substitution and coupling reactions. Its structural features make it useful for studying redox chemistry and designing specialty chemicals with tailored properties. Proper handling is required due to potential reactivity and stability considerations.
1,4-Benzenediol,2-bromo-5-methyl- structure
67289-05-8 structure
Product Name:1,4-Benzenediol,2-bromo-5-methyl-
CAS No:67289-05-8
MF:C7H7BrO2
MW:203.033281564713
MDL:MFCD00029761
CID:523839
PubChem ID:334077
Update Time:2025-06-08

1,4-Benzenediol,2-bromo-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol,2-bromo-5-methyl-
    • 2-bromo-5-methyl-benzene-1,4-diol
    • 2-bromo-5-methylbenzene-1,4-diol
    • 1,4-Benzenediol,2-bromo-5-methyl
    • 2-Brom-5-methyl-hydrochinon
    • 2-bromo-5-methyl-1,4-benzenediol
    • 2-bromo-5-methyl-hydroquinone
    • 4-Brom-2.5-dihydroxy-toluol
    • 4-Brom-2.5-dioxy-1-methyl-benzol
    • 5-bromo-2-methylhydroquinone
    • SCHEMBL1146850
    • RYCDETQSXYAKQS-UHFFFAOYSA-N
    • AKOS022647380
    • D93557
    • NSC-338410
    • AS-77704
    • 1,4-dihydroxy-2-bromo-5-methylbenzene
    • NSC338410
    • 67289-05-8
    • DTXSID70318987
    • 2-Bromo-5-methylhydroquinone
    • MDL: MFCD00029761
    • Inchi: 1S/C7H7BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3,9-10H,1H3
    • InChI Key: RYCDETQSXYAKQS-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C)C=C1O)O

Computed Properties

  • Exact Mass: 201.96300
  • Monoisotopic Mass: 201.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.709
  • Boiling Point: 289.9°Cat760mmHg
  • Flash Point: 129.1°C
  • Refractive Index: 1.635
  • PSA: 40.46000
  • LogP: 2.16870

1,4-Benzenediol,2-bromo-5-methyl- Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

1,4-Benzenediol,2-bromo-5-methyl- Pricemore >>

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